molecular formula C9H7BrN2O B1394158 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde CAS No. 845751-70-4

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B1394158
CAS No.: 845751-70-4
M. Wt: 239.07 g/mol
InChI Key: NSLRTSWDWSKOIE-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 845751-70-4) is a versatile brominated indazole derivative of high interest in pharmaceutical research and organic synthesis. With a molecular formula of C 9 H 7 BrN 2 O and a molecular weight of 239.07 g/mol, this compound serves as a crucial molecular building block . Its structure incorporates two key reactive sites: a bromo substituent and an aldehyde group, which allow for sequential functionalization via metal-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira reactions) and nucleophilic additions or condensations, respectively . This makes it an invaluable scaffold for constructing more complex molecules for screening and development. The compound is characterized by a calculated density of 1.65 g/cm³ and a very slight solubility of 0.29 g/L at 25 °C . Researchers value this compound for its potential application in developing novel bioactive molecules, particularly as a precursor in synthesizing kinase inhibitors and other targeted therapeutic agents. The indazole core is a privileged structure in medicinal chemistry, often associated with a range of pharmacological activities. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

7-bromo-2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLRTSWDWSKOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=C(C2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676669
Record name 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845751-70-4
Record name 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-methyl-2H-indazole-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves the bromination of 2-methylindazole followed by formylation. One common method includes the reaction of 2-methylindazole with N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position. This is followed by a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3rd position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts for Suzuki coupling, copper catalysts for Buchwald-Hartwig amination

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine atom and the indazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde 845751-70-4 C₉H₇BrN₂O 239.07 Br (C7), CH₃ (C2), CHO (C3) Aldehyde, Bromine, Methyl
7-Bromo-1H-indazole-3-carbaldehyde 887576-89-8 C₈H₅BrN₂O 225.04 Br (C7), CHO (C3) Aldehyde, Bromine
7-Bromo-2-methyl-2H-indazole 1379358-98-1 C₈H₇BrN₂ 211.06 Br (C7), CH₃ (C2) Methyl, Bromine
3-Bromo-2H-indazole-7-carbaldehyde Not Available C₈H₅BrN₂O 225.04 Br (C3), CHO (C7) Aldehyde, Bromine (positional isomer)

Physicochemical and Reactivity Differences

Aldehyde Group Presence vs. Absence
  • The aldehyde group in this compound enables nucleophilic addition reactions (e.g., formation of hydrazones or Schiff bases), making it valuable for synthesizing bioactive molecules . In contrast, 7-Bromo-2-methyl-2H-indazole lacks this functional group, limiting its direct utility in such reactions .
Methyl Group Impact
  • The methyl group at position 2 in this compound enhances lipophilicity compared to 7-Bromo-1H-indazole-3-carbaldehyde. This likely improves solubility in organic solvents like DMSO or chloroform .
Positional Isomerism
  • 3-Bromo-2H-indazole-7-carbaldehyde differs in the placement of the aldehyde (C7 vs. C3).

Biological Activity

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS No. 845751-70-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole framework, which is known for various biological activities. The presence of the bromine atom at the 7-position and the aldehyde group at the 3-position contribute to its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Similar indazole derivatives have been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival pathways:

  • FGFR Inhibition : Compounds with indazole structures often inhibit FGFRs, leading to reduced cell proliferation and induced apoptosis in cancer cells. For instance, studies have shown that related compounds exhibit IC50 values in the low nanomolar range against FGFRs, indicating potent inhibitory effects .
  • Signaling Pathways : The inhibition of FGFRs affects downstream signaling pathways including:
    • RAS-MEK-ERK
    • PI3K-Akt
      These pathways are vital for cellular growth and survival, making them significant targets for cancer therapy .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cells. It has been shown to induce apoptosis and inhibit cell migration .
  • Enzyme Inhibition : Studies have demonstrated that indazole derivatives can inhibit various kinases involved in cancer progression. For example, compounds related to this structure have shown strong activity against Pim kinases with Kivalues in the nanomolar range .

Case Studies

Several studies have explored the efficacy of indazole derivatives, including this compound:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that exposure to this compound results in significant inhibition of cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of approximately 25 nM against specific cancer cell lines .
  • Animal Model Studies : Animal studies indicated that lower doses effectively inhibited tumor growth without significant toxicity, suggesting a favorable therapeutic window for potential clinical applications .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings:

CompoundTargetIC50 (nM)Biological Activity
This compoundFGFR1~25Anticancer (breast cancer)
Indazole Derivative APim Kinases0.03Anticancer
Indazole Derivative BAurora Kinases0.026Dual inhibitor

Q & A

Q. Methodological Answer :

  • 1^1H/13^{13}C NMR : Key signals include the aldehyde proton at ~10.0 ppm (singlet) and aromatic protons split by the bromine’s deshielding effect. The methyl group at the 2-position appears as a singlet near 2.5 ppm.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 253.98 (C₉H₇BrN₂O⁺) .
  • IR Spectroscopy : Detect the aldehyde C=O stretch at ~1700 cm⁻¹.

Advanced: How can competing side reactions during cross-coupling of the bromo substituent be minimized?

Methodological Answer :
The bromo group is a common site for Suzuki-Miyaura or Buchwald-Hartwig couplings. To suppress side reactions (e.g., aldehyde oxidation or debromination):

  • Ligand Selection : Use Pd(PPh₃)₄ with bulky ligands (XPhos) to stabilize the catalyst and reduce aldehyde coordination .
  • Solvent Optimization : Perform reactions in toluene/water mixtures to avoid polar aprotic solvents (e.g., DMF) that may oxidize the aldehyde .
  • Temperature Gradients : Start at 60°C to initiate coupling, then reduce to 40°C to prevent over-reaction.

Basic: What storage conditions are recommended for this compound?

Q. Methodological Answer :

  • Stability : The compound is moisture- and light-sensitive due to the aldehyde group. Store under inert gas (Ar/N₂) at –20°C in amber vials.
  • Handling : Use anhydrous solvents (e.g., DCM) during weighing to prevent hydrate formation. Confirm purity via HPLC before use in sensitive reactions .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer :
This compound serves as a versatile intermediate for:

  • API Synthesis : The bromo group enables late-stage functionalization (e.g., coupling with boronic acids) to generate analogs for kinase inhibitors or antiviral agents .
  • Structure-Activity Relationship (SAR) Studies : The aldehyde moiety can be derivatized to hydrazones or Schiff bases for probing target binding interactions .
    Case Study : Used in the synthesis of lenacapavir analogs by substituting the bromine with heteroaryl groups via cross-coupling .

Advanced: How can reaction yields be improved during aldehyde oxidation steps?

Q. Methodological Answer :

  • Catalyst Screening : Compare MnO₂, TEMPO/oxone, and Ru-based catalysts (e.g., Ru(bpp)(pydic)) for optimal conversion. Ru complexes in acetonitrile at 50°C achieve ~70% yield with fewer byproducts .
  • Solvent Effects : DCM minimizes aldehyde over-oxidation to carboxylic acids compared to THF.
  • Workup : Quench reactions with NaHSO₃ to stabilize the aldehyde, followed by silica gel chromatography (eluent: hexane/EtOAc 4:1) .

Basic: What are the solubility properties of this compound?

Q. Methodological Answer :

  • Common Solvents : Soluble in DCM, DMF, and THF; sparingly soluble in water (<0.1 mg/mL).
  • LogP : Predicted ~2.1 (via ChemAxon), indicating moderate lipophilicity. Adjust solvent polarity during crystallization (e.g., use EtOAc/hexane) to isolate pure product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Reactant of Route 2
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

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